bis(4-nitrophenyl) phosphate

Übersicht

Beschreibung

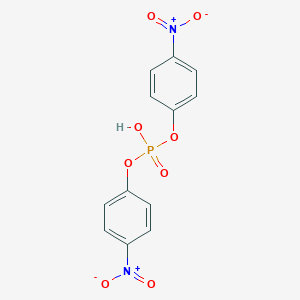

Bis(4-nitrophenyl) phosphate (BNPP), also known as bis(4-nitrophenyl) hydrogen phosphate (CAS 645-15-8), is an aryl phosphodiester compound with the molecular formula C₁₂H₉N₂O₈P and a molecular weight of 340.18 g/mol . It is widely utilized as a synthetic substrate to study phosphodiesterase and phosphoesterase activities due to its hydrolysis into 4-nitrophenol (detectable at 405 nm) . BNPP is classified as an irreversible inhibitor of carboxylesterases (CEs) by covalently binding to the catalytic serine residue in their active sites, altering pharmacokinetic profiles of CE-hydrolyzed drugs .

Vorbereitungsmethoden

Phosphorylation Using Phosphorus Oxychloride

The most direct method for synthesizing BNPP involves the reaction of 4-nitrophenol with phosphorus oxychloride (POCl₃). This approach leverages the electrophilic character of POCl₃ to facilitate sequential nucleophilic attacks by 4-nitrophenol.

Reaction Mechanism and Conditions

-

Step 1: Formation of Bis(4-nitrophenyl) Phosphorochloridate

Two equivalents of 4-nitrophenol react with POCl₃ in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., pyridine or triethylamine) at 0–25°C. The base neutralizes HCl, driving the reaction forward:The intermediate, bis(4-nitrophenyl) phosphorochloridate, is isolated via vacuum distillation or recrystallization .

-

Step 2: Hydrolysis to BNPP

The phosphorochloridate intermediate undergoes hydrolysis in aqueous or alcoholic media, yielding BNPP:Hydrolysis at 0–30°C for 4–24 hours ensures complete conversion .

Key Parameters

-

Yield : 70–85% (dependent on purity of intermediates).

-

Purity : Recrystallization from acetone/water (5:1) achieves >95% purity .

Stepwise Alkylation-Dealkylation Strategy

This method, adapted from disodium p-nitrophenylphosphate synthesis , modifies reaction stoichiometry to accommodate two 4-nitrophenol equivalents.

Reaction Pathway

-

Step 1: Dialkyl Chlorophosphate Formation

4-Nitrophenol reacts with dialkyl chlorophosphate (e.g., dimethyl chlorophosphate) in the presence of sodium carbonate at 0–25°C:Using two phenol equivalents produces bis(dialkyl) 4-nitrophenyl phosphate.

-

Step 2: Silylation and Hydrolysis

The alkyl groups are replaced with trimethylsilyl (TMS) groups using trimethylsilyl chloride (TMSCl), followed by hydrolysis:

Advantages

-

Purification : Intermediate silylated compounds are easily purified via reduced-pressure distillation .

-

Scalability : Suitable for industrial production with yields exceeding 70% over four steps .

Alternative Methods: Transesterification and Solid-Phase Synthesis

Transesterification

BNPP can be synthesized via transesterification of trimethyl phosphate with 4-nitrophenol in acidic conditions. However, this method faces challenges in selectivity and requires stringent temperature control (50–60°C) .

Solid-Phase Synthesis

Immobilized 4-nitrophenol on resin beads reacts with phosphorylating agents, enabling facile separation. While environmentally friendly, yields remain moderate (60–70%) .

Comparative Analysis of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃ Phosphorylation | 4-Nitrophenol, POCl₃ | 0–25°C, base | 70–85 | >95 |

| Alkylation-Dealkylation | Dialkyl chlorophosphate, TMSCl | 0–30°C, hydrolysis | 65–75 | >90 |

| Transesterification | Trimethyl phosphate | 50–60°C, acid | 50–60 | 80–85 |

Key Findings :

-

POCl₃-based methods offer the highest yields but require careful HCl management .

-

Silylation strategies enhance intermediate purity but add synthetic steps .

-

Transesterification is less efficient due to competing side reactions .

Optimization and Industrial Considerations

Catalyst Screening

-

Bases : Pyridine outperforms triethylamine in POCl₃ reactions, reducing side-product formation .

-

Solvents : Anhydrous dichloromethane minimizes hydrolysis during phosphorochloridate synthesis .

Scalability Challenges

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bis(4-Nitrophenyl)hydrogenphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Katalytische Zersetzung: Die Verbindung kann katalytisch unter Verwendung von metallbasierten Katalysatoren wie Manganoxiden zersetzt werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise unter sauren oder basischen Bedingungen unter Verwendung von Wasser als Reagenz durchgeführt.

Katalytische Zersetzung: Beinhaltet die Verwendung von Metallkatalysatoren wie Manganoxiden bei erhöhten Temperaturen.

Hauptsächlich gebildete Produkte

Hydrolyse: Erzeugt 4-Nitrophenol und Phosphorsäure.

Katalytische Zersetzung: Kann zur Bildung verschiedener Produkte führen, abhängig vom verwendeten Katalysator und den Reaktionsbedingungen.

Wissenschaftliche Forschungsanwendungen

Bis(4-Nitrophenyl)hydrogenphosphat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Wird zur Untersuchung von Enzymmechanismen und zur Entwicklung von Enzyminhibitoren verwendet.

Wirkmechanismus

Der Wirkmechanismus von Bis(4-Nitrophenyl)hydrogenphosphat beinhaltet seine Interaktion mit Enzymen oder Katalysatoren, die die Spaltung der Phosphatesterbindung erleichtern. In enzymatischen Reaktionen fungiert die Verbindung als Substrat für Phosphodiesterasen, die die Esterbindung hydrolysieren, um 4-Nitrophenol und Phosphorsäure freizusetzen . In katalytischen Reaktionen können Metallkomplexe die Phosphatesterbindung aktivieren, was zu ihrer Spaltung über verschiedene Wege führt .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Phosphodiesterase Substrate

BNPP is primarily recognized as a substrate for phosphodiesterases, enzymes that hydrolyze phosphodiester bonds. It serves as a model compound in studying enzyme kinetics and mechanisms. The hydrolysis of BNPP has been extensively utilized to characterize phosphodiesterase activity in various biological systems, including rat tissues and bovine spleen extracts .

Inhibition Studies

BNPP acts as an inhibitor for carboxylesterases, which are crucial for drug metabolism. Studies have demonstrated that BNPP can significantly affect the activity of these enzymes, impacting the pharmacokinetics of drugs like aspirin . This makes BNPP a valuable tool in pharmacological research, particularly in understanding drug interactions and metabolic pathways.

Environmental Applications

Ecotoxicological Studies

Research has shown that BNPP can be used to assess the impact of organophosphate esters on environmental health. Its role in studying the inhibition of carboxylesterase activity in aquatic organisms highlights its utility in ecotoxicology . This application is vital for evaluating the effects of pollutants on ecosystems.

Synthetic Chemistry

Catalyst Studies

In synthetic chemistry, BNPP has been employed as a catalyst in various reactions, including organocatalyzed polymerization processes. Its chelation effects have been studied to optimize reaction conditions and improve yields in the synthesis of polymers from lactide .

Case Studies

Wirkmechanismus

The mechanism of action of bis(4-nitrophenyl) hydrogen phosphate involves its interaction with enzymes or catalysts that facilitate the cleavage of the phosphate ester bond. In enzymatic reactions, the compound acts as a substrate for phosphodiesterases, which hydrolyze the ester bond to release 4-nitrophenol and phosphoric acid . In catalytic reactions, metal complexes can activate the phosphate ester bond, leading to its cleavage through various pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Reactivity

BNPP belongs to a class of synthetic phosphate esters used to mimic biological phosphodiester bonds. Key analogues include:

Key Observations :

- BNPP and BDNPP are both phosphodiesters, but BDNPP’s additional nitro groups enhance its electrophilicity, making it more reactive than BNPP .

- Unlike BNPP, NPP is a monoester and serves as a substrate for phosphatases rather than phosphodiesterases .

- NPDPP, a triester, requires metal ions (e.g., Mn²⁺ or lanthanides) for hydrolysis, unlike BNPP, which is cleaved by enzymes or cyclodextrin catalysts .

Enzymatic Substrate Utility

BNPP is a preferred substrate for phosphodiesterases due to its stability and detectable hydrolysis product. For example:

- SAMHD1 Triphosphohydrolase Assays : BNPP hydrolysis in the presence of Mn²⁺ enables high-throughput screening of SAMHD1 inhibitors .

- Cyclodextrin-Catalyzed Hydrolysis : BNPP forms inclusion complexes with β-cyclodextrin, accelerating hydrolysis via hydrogen bonding at the reaction center . In contrast, phthalate esters (e.g., studied with hydroxypropyl-β-cyclodextrin) exhibit reduced hydrolysis rates due to steric hindrance .

Comparison with Other Substrates :

- Adenosine Monophosphate (AMP): AMPNa₂, a natural phosphate monoester, hydrolyzes slower than BNPP in acidic/alkaline media, highlighting BNPP’s utility in non-enzymatic kinetic studies .

Inhibition Profiles

BNPP is a benchmark carboxylesterase (CE) inhibitor, but its efficacy varies across enzymes and biological systems:

- Irreversible Inhibition : BNPP inhibits CEs by forming stable phosphate-enzyme adducts . However, it failed to prevent hydrolysis of DZ2002 (a reversible SAHH inhibitor) in rat blood, necessitating alternative enzyme deactivation methods .

- Reversible vs.

Comparison with Other CE Inhibitors :

Catalytic Hydrolysis and Metal Interactions

- Lanthanide Catalysts : BNPP hydrolysis is catalyzed by hydroxo complexes of trivalent lanthanides (e.g., Nd³⁺), achieving rate constants up to 10⁴-fold higher than uncatalyzed reactions . In contrast, NPDPP requires higher lanthanide concentrations for hydrolysis .

- Coordination Chemistry : BNPP coordinates with Pb²⁺ and Sn⁴⁺ in crystallographic studies, whereas analogues like 4-nitrophenyl phosphate bind alkali metals (e.g., Na⁺) in charge-density analyses .

Biologische Aktivität

Bis(4-nitrophenyl) phosphate (BNPP) is a synthetic phosphate ester that serves as a model compound for studying phosphoester bonds and has significant biological implications, particularly in enzymatic inhibition and toxicological studies. This article provides a comprehensive overview of its biological activity, including its role as an enzyme inhibitor, its effects on various biological systems, and relevant case studies.

- Molecular Formula: C₁₂H₉N₂O₈P

- Molecular Weight: 340.18 g/mol

- CAS Number: 645-15-8

- Melting Point: 172-175 °C

BNPP functions primarily as a carboxylesterase inhibitor , which plays a crucial role in the metabolism of various esters, including methacrylate compounds. By inhibiting carboxylesterases, BNPP affects the hydrolysis of these compounds, leading to altered pharmacokinetics and potential toxicity.

Enzymatic Inhibition

Inhibition of carboxylesterase activity by BNPP has been shown to significantly reduce the severity of epithelial injury caused by inhaled methacrylate compounds. Studies indicate that BNPP's inhibitory effects can decrease the deposition of these compounds in the upper respiratory tract, thereby mitigating cytotoxicity and inflammatory responses .

Biological Activity in Various Systems

- Inhibition Studies:

-

Toxicological Implications:

- The compound's role in toxicology is particularly notable in studies examining its effects on respiratory tissues. Inhalation exposure to methacrylate compounds leads to cytotoxicity, which is exacerbated by carboxylesterase activity. BNPP's inhibition of this activity has been shown to lessen the associated tissue damage .

- Case Studies:

Table 1: Summary of Key Studies on BNPP

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Mainwaring et al., 2001 | Respiratory Toxicity | BNPP reduced epithelial injury from methacrylate exposure. |

| Morris et al., 1992 | Enzymatic Activity | Demonstrated significant reduction in carboxylesterase activity with BNPP treatment. |

| Bratt & Hathway, 1977 | Metabolic Pathways | Explored metabolic pathways affected by carboxylesterase inhibition. |

Applications in Research

BNPP is frequently used as a substrate in phosphodiesterase assays due to its structural similarity to natural phosphoesters. Its ability to mimic certain biological reactions makes it an essential tool for studying enzyme kinetics and mechanisms . Furthermore, it serves as a model compound for investigating the hydrolysis reactions that occur in biological systems.

Q & A

Basic Research Questions

Q. What are the primary research applications of BNPP in biochemical studies?

BNPP is widely used as a minimalist model substrate for studying phosphoester hydrolysis, particularly to mimic RNA or DNA cleavage mechanisms. Its activated phosphate ester bond allows researchers to investigate catalytic strategies of enzymes (e.g., phosphatases, phosphodiesterases) or synthetic catalysts (e.g., metal complexes). Methodologically, BNPP hydrolysis is monitored via UV-Vis spectroscopy by tracking the release of 4-nitrophenol at 400 nm under alkaline conditions .

Q. How is BNPP typically synthesized and purified for experimental use?

BNPP is synthesized via phosphorylation of 4-nitrophenol using phosphorylating agents (e.g., POCl₃). Post-synthesis, purification involves recrystallization from non-polar solvents (e.g., toluene) and removal of free 4-nitrophenol impurities using column chromatography. Quality control includes thin-layer chromatography (TLC) to ensure ≥99% purity and ≤0.05% free 4-nitrophenol .

Q. What are the recommended storage conditions to maintain BNPP stability?

BNPP should be stored at −20°C in airtight, light-protected containers to prevent hydrolysis. Solutions are prepared fresh in deionized water (20 mg/mL) or organic solvents (e.g., DMSO), with pH adjusted to 8.0–8.5 for aqueous buffers to minimize spontaneous degradation .

Advanced Research Questions

Q. How do metal complexes enhance BNPP hydrolysis kinetics, and what mechanistic insights have been gained?

Lanthanide (e.g., Ce³⁺, Y³⁺) and transition metal complexes accelerate BNPP hydrolysis by stabilizing the pentacoordinate phosphorane intermediate via Lewis acid interactions. For example, triethanolamine-Ce(III) increases the rate constant by 1.27 × 10⁹-fold compared to spontaneous hydrolysis at pH 6. Kinetic models suggest a two-step mechanism: (1) substrate binding to the metal center and (2) nucleophilic attack by hydroxide ions. Rate constants (e.g., k = 1.42 × 10⁻³ s⁻¹ at 30°C, pH 8.0) are derived from pseudo-first-order kinetics .

Q. What experimental strategies resolve contradictions in reported catalytic activities of BNPP-hydrolyzing enzymes?

Discrepancies in enzyme activity (e.g., optimal pH/temperature for Bacillus altitudinis W3 GDPD: 55°C, pH 8.5 vs. 30°C, pH 8.0 for Ce(III) complexes ) arise from differences in catalytic scaffolds (metalloenzymes vs. synthetic catalysts). Researchers should:

- Standardize assay conditions (buffer composition, ionic strength).

- Compare turnover numbers (kcat) rather than raw activity.

- Use inhibitors (e.g., bis(4-nitrophenyl) phosphate, IC₅₀ < 1 µM for carboxylesterases ) to confirm specificity.

Q. How can BNPP be integrated into advanced analytical workflows for real-time reaction monitoring?

BNPP hydrolysis is tracked in situ using fluorescent probes (e.g., Ce-doped carbon dots) that emit signals upon phosphate ester cleavage. For example, CeCDs coupled with BNPP enable real-time monitoring via fluorescence quenching, achieving sub-micromolar sensitivity . In UHPLC-MS/MS, BNPP serves as an internal standard to quantify enzymatic degradation products (e.g., phenyl phosphate) with high precision .

Q. What are the limitations of BNPP as a model substrate for complex biological systems?

While BNPP simplifies mechanistic studies, its lack of structural complexity (vs. natural nucleic acids) limits translatability. For instance:

- BNPP’s para-nitrophenyl groups create steric hindrance, reducing compatibility with bulky catalytic pockets (e.g., E. coli ATP synthase inhibition studies showed 55–60% residual activity due to steric clashes ).

- Hydrolysis products (4-nitrophenol) may inhibit enzymes at high concentrations, necessitating dose-response validation .

Q. Methodological Considerations

Q. How to design a kinetic study for BNPP hydrolysis catalyzed by novel catalysts?

- Substrate Preparation : Dissolve BNPP in Tris-HCl buffer (pH 8.0–8.5) to 1–5 mM.

- Catalyst Screening : Test metal ions (e.g., La³⁺, Ce³⁺) or enzymes (e.g., phosphodiesterases) at 0.1–1 mol% loading.

- Data Collection : Monitor absorbance at 400 nm every 30–60 seconds. Calculate rate constants (kobs) using linear regression of ln([BNPP]₀/[BNPP]t) vs. time.

- Control Experiments : Include blank runs (no catalyst) and inhibitor assays (e.g., EDTA for metal-dependent catalysis) .

Q. What are the best practices for handling BNPP in high-throughput screening (HTS)?

Eigenschaften

IUPAC Name |

bis(4-nitrophenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSVUSZEHNVFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4043-96-3 (hydrochloride salt) | |

| Record name | Bis(4-nitrophenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20870742 | |

| Record name | Bis(4-nitrophenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-15-8 | |

| Record name | Bis(p-nitrophenyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-nitrophenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bis(4-nitrophenyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, bis(4-nitrophenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-nitrophenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-nitrophenyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-NITROPHENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF77LEI63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.